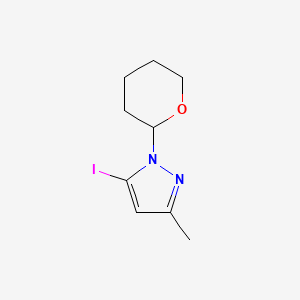

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O. It has a molecular weight of 292.12 . This compound is used for research purposes .

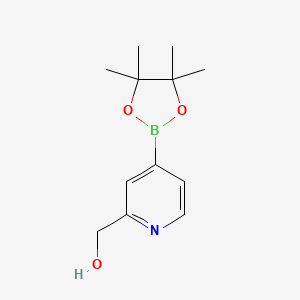

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a tetrahydropyran ring. The pyrazole ring contains a nitrogen atom and an iodine atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .科学的研究の応用

Synthesis and Biological Evaluation of Pyrazole-Based Heterocycles : A study by Vaddiraju et al. (2022) reported the synthesis of novel pyrazole-based heterocycles with potential anti-diabetic activity. The compounds exhibited moderate anti-diabetic effects, comparable to the standard drug remogliflozin, suggesting their potential in diabetes treatment (Vaddiraju et al., 2022).

Multigram-Scale Synthesis of PCSK9 Inhibitor : Akin et al. (2017) described the synthesis of a small molecule PCSK9 inhibitor, highlighting the scalable preparation of a related compound, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole. This research demonstrates the compound's application in large-scale drug manufacturing (Akin et al., 2017).

Synthesis of Ethynylphenols : Lai et al. (2006) explored the synthesis of m- and p-ethynylphenols, involving compounds such as p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene. This work contributes to the field of organic synthesis and the development of novel chemical compounds (Lai et al., 2006).

Development of a New Variant of the Migita Reaction : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, applied in the synthesis of a former antiasthma drug candidate. This method showcases the utility of pyrazole derivatives in pharmaceutical synthesis (Norris & Leeman, 2008).

Synthesis and Antihyperglycemic Activity of Tetrazolyl Pyrazole Amides : Sharon et al. (2005) synthesized and evaluated a series of tetrazolyl pyrazole amides for antihyperglycemic activity. Some compounds showed significant glucose-lowering effects in animal models, indicating their potential as antidiabetic agents (Sharon et al., 2005).

Inhibitor of 5-Lipoxygenase : Mano et al. (2004) worked on an orally active inhibitor of 5-lipoxygenase, demonstrating improved pharmacokinetic and toxicology characteristics. This study highlights the role of pyrazole derivatives in developing new pharmacological agents (Mano et al., 2004).

Safety and Hazards

特性

IUPAC Name |

5-iodo-3-methyl-1-(oxan-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUHNQSYXPRGHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)I)C2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718441 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-37-5 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)